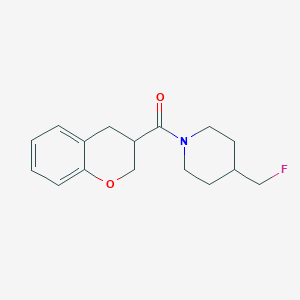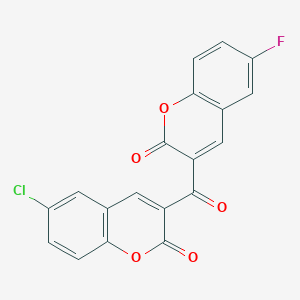
5-Cyclopropyl-2-(4-(4-fluorophenoxy)phenyl)-n-methyl-6-(n-(2-(methylsulfonyl)ethyl)methylsulfonamido)benzofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-2-(4-(4-fluorophenoxy)phenyl)-n-methyl-6-(n-(2-(methylsulfonyl)ethyl)methylsulfonamido)benzofuran-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research
Preparation Methods
The synthesis of 5-Cyclopropyl-2-(4-(4-fluorophenoxy)phenyl)-n-methyl-6-(n-(2-(methylsulfonyl)ethyl)methylsulfonamido)benzofuran-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the benzofuran core, followed by the introduction of the cyclopropyl group, the fluorophenoxyphenyl group, and the sulfonamido group. Each step requires careful control of reaction conditions, such as temperature, solvent, and pH, to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The benzofuran core can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Addition: The double bonds in the benzofuran ring can undergo addition reactions with electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to understand its effects on various biological systems.
Medicine: It may have potential as a therapeutic agent for treating certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The benzofuran core and the functional groups attached to it can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Compared to other benzofuran derivatives, 5-Cyclopropyl-2-(4-(4-fluorophenoxy)phenyl)-n-methyl-6-(n-(2-(methylsulfonyl)ethyl)methylsulfonamido)benzofuran-3-carboxamide is unique due to its specific combination of functional groups. Similar compounds include:
- 2-(4-(4-Fluorophenoxy)phenyl)benzofuran-3-carboxamide
- N-methyl-6-(n-(2-(methylsulfonyl)ethyl)methylsulfonamido)benzofuran-3-carboxamide
These compounds share some structural features but differ in their specific functional groups, leading to differences in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C29H29FN2O7S2 |
|---|---|
Molecular Weight |
600.7 g/mol |
IUPAC Name |
5-cyclopropyl-2-[4-(4-fluorophenoxy)phenyl]-N-methyl-6-[methylsulfonyl(2-methylsulfonylethyl)amino]-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C29H29FN2O7S2/c1-31-29(33)27-24-16-23(18-4-5-18)25(32(41(3,36)37)14-15-40(2,34)35)17-26(24)39-28(27)19-6-10-21(11-7-19)38-22-12-8-20(30)9-13-22/h6-13,16-18H,4-5,14-15H2,1-3H3,(H,31,33) |
InChI Key |
FFUCDOXORVWNSM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(OC2=CC(=C(C=C21)C3CC3)N(CCS(=O)(=O)C)S(=O)(=O)C)C4=CC=C(C=C4)OC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dimethyl-2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B12227672.png)
![N-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B12227675.png)

![2-cyclopentyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide](/img/structure/B12227691.png)
![1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12227693.png)
![N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B12227695.png)

![6-cyclobutyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B12227704.png)
![2-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12227708.png)
![17-Acetyl-10,13-dimethyl-1,2,6,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12227709.png)
![{1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-2-yl}methanol](/img/structure/B12227719.png)
![1-(4-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B12227726.png)
![2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12227736.png)
![1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12227742.png)
